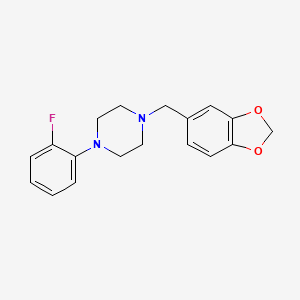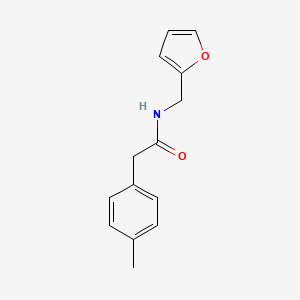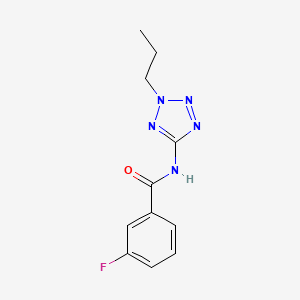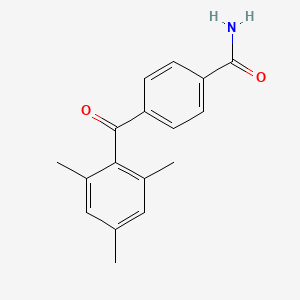
4-(mesitylcarbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Mesitylcarbonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is synthesized through a multi-step process involving the reaction of mesityl chloride and benzamide.
Mecanismo De Acción
The mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(mesitylcarbonyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 4-(mesitylcarbonyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(mesitylcarbonyl)benzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In addition, 4-(mesitylcarbonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(mesitylcarbonyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. In addition, 4-(mesitylcarbonyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of 4-(mesitylcarbonyl)benzamide in lab experiments. For example, the mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, which makes it difficult to design experiments to test its effects. In addition, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, which raises concerns about its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-(mesitylcarbonyl)benzamide. One area of research is the development of 4-(mesitylcarbonyl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of 4-(mesitylcarbonyl)benzamide, which could lead to the development of new drugs that target specific enzymes and signaling pathways. In addition, further research is needed to determine the safety and efficacy of 4-(mesitylcarbonyl)benzamide in vivo, which could pave the way for clinical trials in humans.
Métodos De Síntesis
The synthesis of 4-(mesitylcarbonyl)benzamide involves the reaction of mesityl chloride and benzamide in the presence of a base catalyst. This reaction leads to the formation of 4-(mesitylcarbonyl)benzamide, which is then purified through recrystallization. The synthesis of 4-(mesitylcarbonyl)benzamide is a multi-step process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity.
Aplicaciones Científicas De Investigación
4-(mesitylcarbonyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most notable applications of 4-(mesitylcarbonyl)benzamide is in the development of new drugs. 4-(mesitylcarbonyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, 4-(mesitylcarbonyl)benzamide has been used as a building block for the synthesis of other compounds, such as benzamides and amides, which have potential applications in drug discovery.
Propiedades
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKPCYOMUUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethylbenzoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
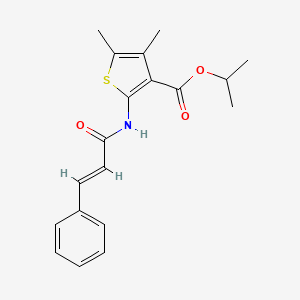
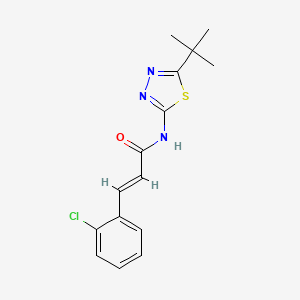
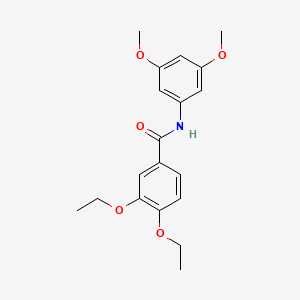
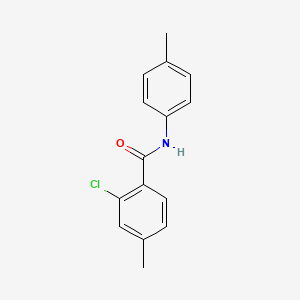
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
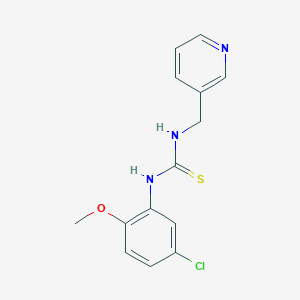
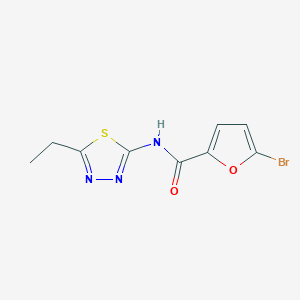
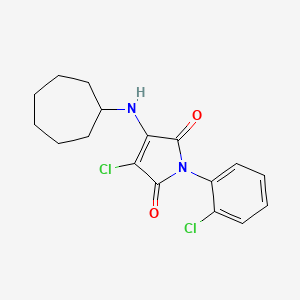
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
